![molecular formula C16H26O3 B3870548 (4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3870548.png)
(4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
Descripción general
Descripción
(4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate, commonly known as ETN, is a bicyclic compound that has been extensively studied for its potential applications in scientific research. ETN is a derivative of the natural product, (+)-pulegone, and has been shown to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
ETN has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antifungal activity. ETN has also been shown to exhibit potent insecticidal activity against a variety of insect pests, making it a potential candidate for the development of new insecticides.
Mecanismo De Acción
The mechanism of action of ETN is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various biological processes. For example, ETN has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
ETN has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of a variety of tumor cell lines. In addition, ETN has been shown to possess potent antiviral activity against a variety of viruses, including HIV-1 and herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ETN is its potent biological activity, which makes it a potential candidate for the development of new drugs and insecticides. However, one of the limitations of ETN is its toxicity, which can make it difficult to work with in the laboratory. In addition, the synthesis of ETN can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on ETN. One area of research could focus on the development of new drugs based on the structure of ETN. Another area of research could focus on the development of new insecticides based on the insecticidal activity of ETN. Finally, further research could be conducted to better understand the mechanism of action of ETN and its potential applications in various biological processes.
Conclusion:
In conclusion, (4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate, or ETN, is a bicyclic compound that has been extensively studied for its potential applications in scientific research. ETN possesses a wide range of biological activities and has been shown to exhibit potent antitumor, antiviral, and insecticidal activity. While ETN has several advantages for research purposes, such as its potent biological activity, it also has several limitations, such as its toxicity and the challenges associated with its synthesis. Nevertheless, there are several future directions for research on ETN, including the development of new drugs and insecticides, and further research to better understand its mechanism of action.
Propiedades
IUPAC Name |
(4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-6-14-15-10(2)7-11(3)16(9-19-14,12(15)4)8-18-13(5)17/h7,11-12,14-15H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPFQJIJBFXMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C(C(CO1)(C(C=C2C)C)COC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide](/img/structure/B3870467.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B3870471.png)
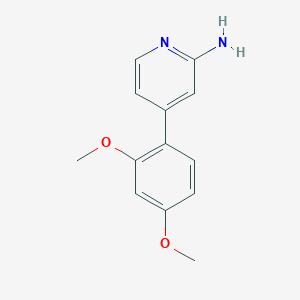
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3870508.png)

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3870519.png)
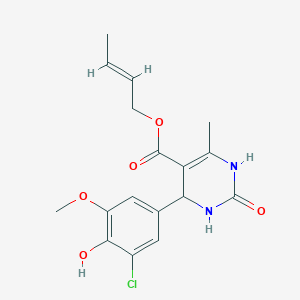
![2-(2-chlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870532.png)
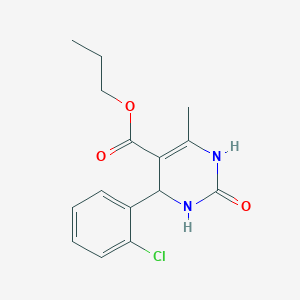
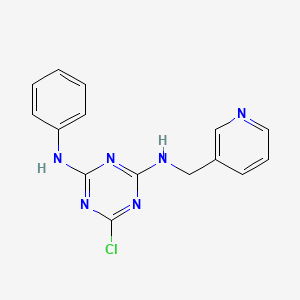
![4-[(5-chloro-2-nitrophenyl)thio]-2-methyl-2H-1,2,3-triazole](/img/structure/B3870554.png)
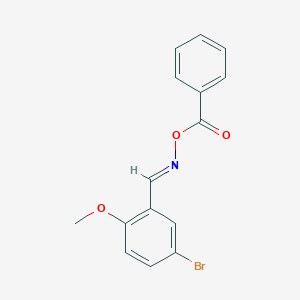
![N-isopropyl-6-[4-(methylsulfonyl)phenyl]pyrimidin-4-amine](/img/structure/B3870568.png)
![N'-[(5-iodo-2-furyl)methylene]-5-methyl-2-furohydrazide](/img/structure/B3870578.png)